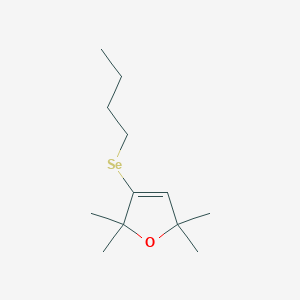![molecular formula C19H29BO2 B14297038 9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane CAS No. 121213-49-8](/img/structure/B14297038.png)
9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane is an organoborane compound. This compound is known for its use in organic chemistry, particularly in hydroboration reactions. It is a colorless solid that exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates .
Métodos De Preparación
The preparation of 9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane typically involves the reaction of 1,5-cyclooctadiene with borane in ethereal solvents . The compound is commercially available as a solution in tetrahydrofuran and as a solid . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Análisis De Reacciones Químicas
9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Reduction: It is a mild reagent for the reduction of carbonyl compounds, acid chlorides, and alkenes.
Hydroboration: It is especially useful in hydroboration reactions, where it adds to alkenes to form organoboranes.
Oxidation: The organoboranes formed can be oxidized to alcohols using hydrogen peroxide in aqueous potassium hydroxide.
Common reagents used in these reactions include hydrogen peroxide, potassium hydroxide, and various solvents like tetrahydrofuran . The major products formed from these reactions are typically alcohols and other reduced compounds .
Aplicaciones Científicas De Investigación
9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in hydroboration and reduction reactions.
Biology: Its derivatives are used in the synthesis of biologically active compounds.
Medicine: It is used in the synthesis of pharmaceuticals and other medicinal compounds.
Industry: It is employed in the production of fine chemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of 9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane involves its ability to act as a hydroboration reagent. It adds to alkenes to form organoboranes, which can then be oxidized to alcohols . The molecular targets and pathways involved include the formation of boron-carbon bonds and subsequent oxidation to form alcohols .
Comparación Con Compuestos Similares
Similar compounds to 9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane include:
9-Borabicyclo[3.3.1]nonane (9-BBN): This compound is also used in hydroboration reactions and has similar properties.
Borane-tetrahydrofuran complex: Another hydroboration reagent with similar applications.
The uniqueness of this compound lies in its specific structure, which provides high regioselectivity in hydroboration reactions, making it particularly useful for the synthesis of terminal alcohols .
Propiedades
Número CAS |
121213-49-8 |
|---|---|
Fórmula molecular |
C19H29BO2 |
Peso molecular |
300.2 g/mol |
Nombre IUPAC |
9-[3-(3,4-dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C19H29BO2/c1-21-18-12-11-15(14-19(18)22-2)6-5-13-20-16-7-3-8-17(20)10-4-9-16/h11-12,14,16-17H,3-10,13H2,1-2H3 |
Clave InChI |
HWVCVOVENFQVOY-UHFFFAOYSA-N |
SMILES canónico |
B1(C2CCCC1CCC2)CCCC3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


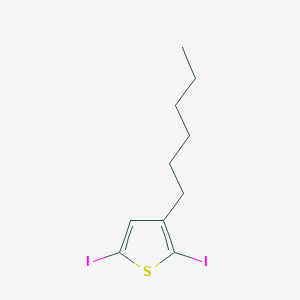
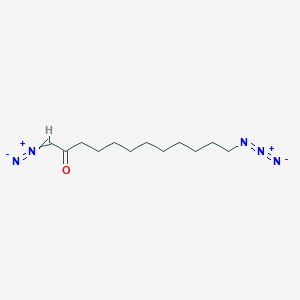
![Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate](/img/structure/B14296973.png)

![5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14296987.png)
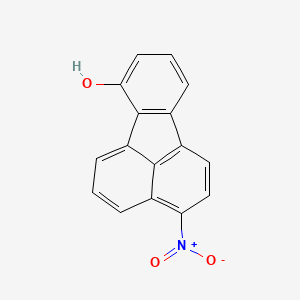

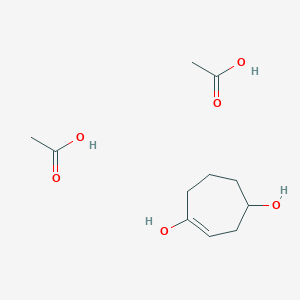

![1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene](/img/structure/B14297017.png)
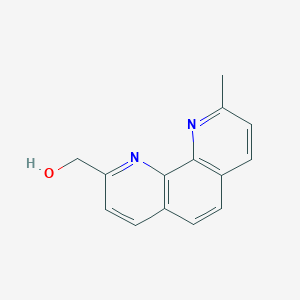
![4-[4-(Octyloxy)phenyl]cyclohexan-1-OL](/img/structure/B14297027.png)

